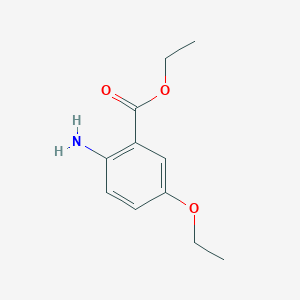

Ethyl 2-amino-5-ethoxybenzoate

Description

Contextual Significance of Substituted Aminobenzoate and Ethoxybenzoate Scaffolds

The structural components of Ethyl 2-amino-5-ethoxybenzoate, namely the substituted aminobenzoate and ethoxybenzoate scaffolds, are of considerable interest in medicinal chemistry and materials science.

Substituted aminobenzoates are a class of compounds recognized for their diverse biological activities. The presence of both an amino group and a benzoic acid derivative allows for a variety of chemical interactions and modifications. For instance, research on N-aryl anthranilic acid analogs has led to the development of compounds with anti-inflammatory, antiviral, and anticancer properties. The versatility of the aminobenzoate scaffold lies in its ability to serve as a foundational structure for creating more complex molecules with specific biological targets. The strategic modification of substituents on the aromatic ring can significantly influence the molecule's physicochemical properties and its interaction with biological systems.

Overview of Research Trajectories for Structurally Related Chemical Entities

The research landscape for chemical entities structurally related to this compound is multifaceted, with significant efforts directed towards drug discovery and materials science.

One major research trajectory involves the design of enzyme inhibitors. Derivatives of aminobenzoic acid have been investigated as potential antiviral agents. For example, some have been studied as inhibitors of enzymes crucial for viral replication. In the realm of anticancer research, substituted benzoic acids are being explored as core structures for developing kinase inhibitors, which are key targets in oncology for controlling tumor growth.

Another significant area of research is the synthesis of novel derivatives with enhanced biological activity. This often involves introducing various side chains to the core scaffold. For example, the introduction of basic side chains to benzoate (B1203000) esters has been a strategy to synthesize compounds with potential therapeutic applications. The synthesis of quinazoline (B50416) derivatives, starting from aminobenzoates, has also been a fruitful area of research, leading to the discovery of compounds with potential applications in treating various diseases. mdpi.com

Furthermore, the study of the fundamental chemical properties and reaction mechanisms of these compounds continues to be an active area of research. This includes investigations into their behavior in different solvent systems and their potential use as ligands in catalysis. acs.org Understanding the intricate details of their chemical reactivity is crucial for designing efficient synthetic routes and developing new applications.

Compound Names Mentioned

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-5-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-14-8-5-6-10(12)9(7-8)11(13)15-4-2/h5-7H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSSMIOKIYSHBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Amino 5 Ethoxybenzoate and Its Congeners

Established Synthetic Pathways and Reaction Optimization

The construction of the Ethyl 2-amino-5-ethoxybenzoate molecule requires the strategic installation of three distinct functional groups—an ethyl ester, an amino group, and an ethoxy group—onto a benzene (B151609) ring at specific positions (1, 2, and 5, respectively). A logical and established retrosynthetic analysis suggests a multi-step pathway beginning with a precursor that already contains some of the required functionalities or their precursors. A plausible route starts from 2-hydroxy-5-nitrobenzoic acid.

This pathway involves three key transformations:

Etherification of the phenolic hydroxyl group.

Esterification of the carboxylic acid group.

Reduction of the nitro group to an amino group.

The order of these steps can be crucial for avoiding side reactions and achieving high yields.

Esterification and etherification are fundamental reactions for synthesizing this compound and its congeners.

Esterification: The conversion of a carboxylic acid to an ester is a cornerstone of this synthesis. For producing the ethyl ester, the most common method is Fischer esterification, which involves reacting the parent benzoic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically performed under reflux conditions to drive the equilibrium towards the product. In industrial settings, continuous flow processes can be used to improve efficiency. Alternatively, transesterification, where an existing ester is converted into another by reacting it with an alcohol, can also be employed. google.com

Etherification: The introduction of the ethoxy group is commonly achieved via Williamson ether synthesis. This involves deprotonating a hydroxyl group on the aromatic ring with a base (e.g., potassium carbonate, K₂CO₃) to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent like ethyl bromide or diethyl sulfate.

A common strategy for synthesizing congeners involves the alkylation of a hydroxybenzoate precursor with a halo-substituted amine. For instance, the synthesis of selective estrogen receptor modulator (SERM) intermediates involves reacting methyl 4-hydroxybenzoate (B8730719) with β-chloroethylpiperidine hydrochloride to introduce a basic side chain, demonstrating a key etherification strategy. rsc.org

Table 1: Example Etherification and Esterification Reactions for Benzoate (B1203000) Derivatives

| Starting Material | Reagents | Reaction Type | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 3-Amino-5-ethoxybenzoic acid | Ethanol, H₂SO₄ (catalyst) | Esterification | Ethyl 3-amino-5-ethoxybenzoate | Not specified | |

| 4-Hydroxybenzoic acid | Ethanol, Acid catalyst | Esterification | Ethyl 4-hydroxybenzoate | Not specified | |

| Ethyl 4-hydroxybenzoate | Ethyl bromide, Base | Etherification | Ethyl 4-ethoxybenzoate | Not specified | |

| Salicylic acid | Aminoethane, SnCl₂, NaHSO₃ | Multi-step | o-Ethoxy ethyl benzoate | 85-91% | google.com |

| Carboxylic Acids | Benzylamine, PPh₃, BrCCl₃, CH₂Cl₂ | Amidation (related) | N-benzyl amides | Not specified | researchgate.net |

The introduction of the amino group onto the aromatic ring is a critical functional group interconversion (FGI). ub.edufiveable.me The most common and efficient method for this transformation in the context of synthesizing this compound is the reduction of a nitro group. Aromatic nitro compounds are readily reduced to primary amines by various methods, including:

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). researchgate.netwhiterose.ac.uk It is often clean and high-yielding.

Metal-Acid Systems: A classic method involves the use of a metal, like tin (Sn) or iron (Fe), in the presence of a strong acid, typically hydrochloric acid (HCl). whiterose.ac.uk Tin(II) chloride (SnCl₂) is a common choice for this reduction. whiterose.ac.uk

Another powerful amination strategy, particularly for creating N-substituted congeners, is reductive amination . libretexts.orgorganic-chemistry.org This reaction involves the condensation of an amine with an aldehyde or ketone to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. libretexts.orgmasterorganicchemistry.com Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion without affecting the carbonyl group. organic-chemistry.orgmasterorganicchemistry.com This method is highly versatile for producing secondary and tertiary amines. masterorganicchemistry.com

To improve process efficiency, reduce waste, and shorten reaction times, multi-component and one-pot syntheses are increasingly employed. figshare.comnih.gov While a specific one-pot synthesis for this compound is not widely documented, related aminobenzoate structures are used as key building blocks in such elegant processes.

For example, a highly efficient copper-catalyzed aza-Michael addition of 2-aminobenzoates to β-substituted α,β-unsaturated ketones has been developed for the one-pot synthesis of 3-carbonyl-4-quinolone derivatives. organic-chemistry.orgnih.govacs.org This process involves the initial Michael addition, followed by cyclization and a mild oxidation reaction, all performed in a single reaction vessel. organic-chemistry.orgacs.org Such approaches demonstrate the utility of aminobenzoate scaffolds in constructing complex heterocyclic systems efficiently, with reported yields of up to 99%. figshare.comnih.govacs.org

Precursors, Reagents, and Solvent System Selection

The selection of appropriate starting materials, reagents, and solvents is paramount for a successful synthesis.

2-Hydroxy-5-nitrobenzoic acid: Allows for etherification, esterification, and subsequent reduction.

4-Ethoxybenzoic acid: Would require nitration followed by another functional group manipulation to achieve the desired 2-amino substitution pattern.

3-Amino-5-ethoxybenzoic acid: Requires only a final esterification step.

Reagents: The specific reagents are chosen based on the transformation required.

Esterification: Ethanol, sulfuric acid, or thionyl chloride followed by ethanol.

Etherification: Ethyl halides (e.g., ethyl bromide, ethyl iodide) or diethyl sulfate, and a base such as potassium carbonate or sodium hydroxide (B78521).

Reduction of Nitro Group: H₂/Pd-C, SnCl₂/HCl. researchgate.netwhiterose.ac.uk

Reductive Amination: An amine (ammonia, primary, or secondary), a carbonyl compound, and a selective reducing agent like NaBH₃CN or NaBH(OAc)₃. masterorganicchemistry.com

Catalysts: Copper salts (e.g., CuCl) and phosphine (B1218219) ligands may be used in advanced coupling reactions. organic-chemistry.org

Solvent Systems: The solvent must be compatible with the reaction conditions and facilitate the dissolution of reagents.

Esterification: Often, the alcohol reactant (ethanol) can serve as the solvent.

Etherification: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone (B3395972) are common. rsc.orgnih.gov

Reductions: Alcohols like methanol (B129727) or ethanol are suitable for catalytic hydrogenation. researchgate.net

Coupling Reactions: Toluene is a common solvent for copper-catalyzed reactions. acs.org

Yield Enhancement and Process Efficiency in Laboratory-Scale Synthesis

Maximizing yield and efficiency is a key objective in any synthetic process. bjmu.edu.cn This is achieved through careful optimization of reaction parameters and purification techniques.

Reaction Optimization:

Temperature Control: Reactions are often heated to increase the rate but must be controlled to prevent side reactions or decomposition. Some reactions may require cooling to control exotherms.

Stoichiometry: Using an excess of a less expensive reagent (e.g., ethanol in esterification) can drive the reaction to completion.

Catalyst Choice and Loading: The choice of catalyst can dramatically affect reaction rate and selectivity. For instance, studies on the esterification of benzoic acid show that heteropolyacids can be efficient and recyclable catalysts. researchgate.net Optimizing the catalyst amount is crucial for cost-effectiveness. acs.org

Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) ensures the reaction is stopped once complete, preventing the formation of degradation products. amazonaws.com

Process Efficiency and Purification:

Work-up Procedures: Efficient extraction and washing steps are necessary to remove unreacted starting materials, catalysts, and byproducts.

Purification: The final product must be purified to remove any remaining impurities. Common laboratory techniques include:

Recrystallization: An effective method for purifying solid products, such as the final crystalline form of o-ethoxy ethyl benzoate. google.com

Column Chromatography: Used to separate compounds with different polarities and is essential for purifying complex reaction mixtures. nih.govunifr.ch

Distillation: Used for purifying liquid products or removing volatile solvents.

By carefully controlling these parameters, laboratory-scale syntheses can be made more efficient, leading to higher yields and purer products. For example, one-pot processes for related compounds have been shown to be highly efficient, with short reaction times and excellent yields. acs.org

Table 2: Factors Influencing Yield in Benzoate Synthesis

| Reaction Type | Factor | Observation | Reference |

|---|---|---|---|

| Esterification | Catalyst | Heteropolyacids like phosphotungstic acid (PTA) provide excellent yields (>85%) and can be recycled. | researchgate.net |

| One-Pot Quinolone Synthesis | Ligand Choice | The use of dppf as a ligand was found to be outstanding compared to other common ligands in a Ni-catalyzed reaction. | nih.gov |

| Reductive Amination | Reducing Agent | NaBH₃CN can selectively reduce iminium ions in the presence of aldehydes, improving overall yield. | masterorganicchemistry.com |

| Hofmann Rearrangement | Reagent Equivalence | Increasing the amount of the reagent PIDA was effective in improving the reaction yield. | acs.org |

| Esterification | Reaction Conditions | Using an excess of the alcohol reagent and heating to 120 °C for 4 hours maximized yield. | researchgate.net |

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For Ethyl 2-amino-5-ethoxybenzoate, both ¹H NMR and ¹³C NMR provide detailed information about its carbon-hydrogen framework.

¹H NMR Spectroscopy:

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eleven distinct carbon signals are expected. The carbonyl carbon of the ester group would appear at the downfield end of the spectrum (typically ~166-168 ppm). The aromatic carbons would resonate in the range of approximately 110-150 ppm, with their specific shifts influenced by the attached functional groups. The carbons of the ethoxy and ethyl ester groups would show signals in the aliphatic region of the spectrum. For instance, the methylene (B1212753) carbons of the ethoxy and ethyl ester groups would be expected around 60-65 ppm, while the methyl carbons would appear at approximately 14-15 ppm. These predicted values are based on data from similar structures like ethyl 4-aminobenzoate (B8803810). rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.5 | m |

| -NH₂ | 4.5 - 5.5 | br s |

| Ester -OCH₂CH₃ | ~4.3 | q |

| Ethoxy -OCH₂CH₃ | ~4.0 | q |

| Ester -OCH₂CH₃ | ~1.4 | t |

| Ethoxy -OCH₂CH₃ | ~1.4 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~167 |

| Aromatic C-NH₂ | ~145 |

| Aromatic C-OR | ~150 |

| Aromatic C-H | 110 - 120 |

| Aromatic C-COOR | ~120 |

| Ester -OCH₂ | ~61 |

| Ethoxy -OCH₂ | ~64 |

| Ester -CH₃ | ~14 |

| Ethoxy -CH₃ | ~15 |

Mass Spectrometry (MS and GC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it also allows for the separation and analysis of individual components in a mixture.

The molecular formula of this compound is C₁₁H₁₅NO₃, corresponding to a molecular weight of 209.24 g/mol . cymitquimica.coma2bchem.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 209.

The fragmentation of this compound would likely proceed through several characteristic pathways. Common fragmentations for benzoate (B1203000) esters include the loss of the ethoxy group (-OCH₂CH₃) to give a peak at m/z 180, followed by the loss of a carbonyl group (-CO) to yield a peak at m/z 152. Another typical fragmentation is the loss of the ethyl group (-CH₂CH₃) from the ester, resulting in a fragment at m/z 180. The ethoxy group on the ring can also undergo fragmentation. Analysis of related compounds like ethyl o-ethoxybenzoate shows significant fragments corresponding to the loss of an ethyl group and subsequent rearrangements. chemicalbook.com

GC-MS analysis is particularly useful for assessing the purity of this compound and identifying any byproducts from its synthesis. researchgate.net The retention time in the gas chromatogram is a characteristic property that, combined with the mass spectrum, provides a high degree of confidence in the compound's identity.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

| 209 | [M]⁺ |

| 180 | [M - CH₂CH₃]⁺ or [M - C₂H₅]⁺ |

| 164 | [M - OCH₂CH₃]⁺ |

| 136 | [M - OCH₂CH₃ - CO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands.

The N-H stretching of the primary amine group is expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching of the ester group will produce a strong, sharp absorption band around 1700-1720 cm⁻¹. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and ethoxy groups appear just below 3000 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C=C stretching absorptions are expected in the 1400-1600 cm⁻¹ region. The specific positions of these bands can be influenced by the electronic effects of the substituents on the aromatic ring. While a specific spectrum for this compound is not provided in the search results, spectra of related compounds like ethyl 2-ethoxybenzoate confirm these general absorption regions. chemicalbook.com

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium-Strong |

| C=O Stretch (Ester) | 1700 - 1720 | Strong |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium |

| C-O Stretch (Ester/Ether) | 1000 - 1300 | Strong |

Elemental Analysis for Compound Purity and Stoichiometry

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula and assessing the purity of a synthesized compound. For this compound, with a molecular formula of C₁₁H₁₅NO₃, the theoretical elemental composition can be calculated. cymitquimica.coma2bchem.com

Theoretical Composition:

Carbon (C): 63.14%

Hydrogen (H): 7.23%

Nitrogen (N): 6.69%

Oxygen (O): 22.93%

Experimental values obtained from elemental analysis of a pure sample should be in close agreement (typically within ±0.4%) with these theoretical values. researchgate.net Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.

Chromatographic Techniques for Separation, Isolation, and Purity Assessment (Thin-Layer Chromatography, Column Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. For this compound, a suitable mobile phase would likely be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The compound's polarity, influenced by the amino and ester groups, will determine its retention factor (Rf) on the TLC plate. Visualization can be achieved under UV light or by using staining agents. cymitquimica.commdc-berlin.de

Column Chromatography: For the purification of this compound on a larger scale, column chromatography is the method of choice. Silica gel is a common stationary phase, and a solvent system similar to that used for TLC (e.g., a gradient of ethyl acetate in hexane) would be employed to elute the compound from the column, separating it from starting materials and byproducts. rsc.orgrsc.org Flash chromatography, a variation of column chromatography that uses pressure to speed up the separation, is also frequently used. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purity assessment of this compound. Using a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), a sharp, symmetrical peak would be expected for a pure sample. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis.

X-ray Diffraction (XRD) for Crystalline Structure Determination of Related Complexes and Derivatives

While this compound itself may be an oil or a solid at room temperature, its derivatives or complexes can often be crystallized to allow for analysis by X-ray diffraction (XRD). This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Studies on related aminobenzoic acid derivatives have shown that they can form well-defined crystal structures. nih.goveurjchem.com For example, the crystal structures of Schiff bases derived from aminobenzoic acids have been determined, revealing details about their planarity and intermolecular interactions. nih.gov Similarly, the crystal structures of salts formed between aminobenzoic acids and other molecules have been elucidated, highlighting specific hydrogen-bonding motifs. eurjchem.com Should a suitable crystalline derivative of this compound be prepared, XRD analysis would provide the definitive structural confirmation, corroborating the data obtained from spectroscopic methods.

Chemical Reactivity and Derivatization Strategies of Ethyl 2 Amino 5 Ethoxybenzoate Derivatives

Reactions Involving the Aromatic Amino Group (e.g., alkylation, acylation)

The aromatic amino group in ethyl 2-amino-5-ethoxybenzoate is a primary site for nucleophilic reactions such as alkylation and acylation. These reactions are fundamental in modifying the electronic and steric properties of the molecule, thereby influencing its reactivity in subsequent transformations and its interaction with biological systems.

Alkylation: The nitrogen atom of the amino group can be alkylated using various alkylating agents. For instance, in a related compound, ethyl 3-amino-5-ethoxybenzoate, the amino group reacts with alkyl halides like methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) to yield the corresponding N-alkylated product. A similar reaction is expected for this compound.

Acylation: The amino group readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form amides. For example, the reaction of ethyl 3-amino-5-ethoxybenzoate with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) leads to the formation of the corresponding N-acetylated derivative, ethyl 3-acetamido-5-ethoxybenzoate, with a reported yield of 78%. It is anticipated that this compound would react similarly to produce ethyl 2-acetamido-5-ethoxybenzoate.

Table 1: Representative Reactions of the Aromatic Amino Group

| Reaction Type | Reagents and Conditions | Expected Product | Reference |

| Alkylation | Methyl iodide, K₂CO₃, DMF | Ethyl 2-(methylamino)-5-ethoxybenzoate | |

| Acylation | Acetic anhydride, pyridine | Ethyl 2-acetamido-5-ethoxybenzoate |

Transformations of the Ester Moiety (e.g., hydrolysis to carboxylic acids, reduction)

The ester functional group of this compound can be transformed into other functional groups, primarily through hydrolysis and reduction reactions. These transformations are crucial for synthesizing derivatives with different physical and chemical properties.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. libretexts.org Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in the presence of water, proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org Base-promoted hydrolysis, or saponification, involves the use of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) and results in the formation of the carboxylate salt. libretexts.org For the related ethyl 3-amino-5-ethoxybenzoate, acidic hydrolysis yields 3-amino-5-ethoxybenzoic acid with a reported yield of 75-85%, while basic hydrolysis gives the sodium salt in 90-95% yield. Similar outcomes are expected for the hydrolysis of this compound. A mild hydrolysis method using tert-butylamine, lithium bromide, methanol (B129727), and water has also been reported for various esters, including an amino ester, which proceeds without racemization. amelica.org

Reduction: The ester group can be reduced to a primary alcohol or an aldehyde depending on the reducing agent used. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. libretexts.org For example, the reduction of ethyl benzoate (B1203000) yields benzyl (B1604629) alcohol and ethanol (B145695). libretexts.org The use of a less reactive reducing agent, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures (-78 °C) can selectively reduce the ester to an aldehyde. libretexts.org

Table 2: Transformations of the Ester Moiety

| Transformation | Reagents and Conditions | Product | Reference |

| Acidic Hydrolysis | HCl or H₂SO₄, H₂O, reflux | 2-Amino-5-ethoxybenzoic acid | libretexts.org |

| Basic Hydrolysis | NaOH or LiOH, H₂O, reflux | Sodium 2-amino-5-ethoxybenzoate | libretexts.org |

| Reduction to Alcohol | 1. LiAlH₄, Et₂O; 2. H₃O⁺ | (2-Amino-5-ethoxyphenyl)methanol | libretexts.org |

| Reduction to Aldehyde | 1. DIBAL-H, Toluene, -78 °C; 2. H₂O | 2-Amino-5-ethoxybenzaldehyde | libretexts.org |

Ether Linkage Modifications and Alkylation

The ethoxy group in this compound can undergo modification, although it is generally less reactive than the amino and ester groups. The most common reaction involving aryl ethers is cleavage, which requires harsh conditions.

Ether Cleavage: The cleavage of the ether bond typically requires strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). nih.gov The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. tandfonline.comaksci.com

Alkylation of Phenolic Precursors: While direct modification of the ethoxy group is challenging, the synthesis of related alkoxybenzoates often involves the alkylation of a corresponding phenolic precursor. For instance, the synthesis of various alkoxy-substituted benzoic acids has been achieved by alkylating a hydroxybenzoate with an appropriate alkyl halide in the presence of a base like potassium carbonate. jocpr.com The ethylation of aryl alcohols has also been accomplished using diethyl carbonate as an environmentally friendly alkylating agent in the presence of a base. chemijournal.com

Table 3: Ether Linkage Modifications

| Reaction Type | Reagents and Conditions | Expected Product | Reference |

| Ether Cleavage | Excess HI, heat | Ethyl 2-amino-5-hydroxybenzoate and ethyl iodide | nih.gov |

Cyclization and Heterocycle Formation (e.g., pyran-containing systems, benzothiazole (B30560) scaffolds, quinoline (B57606) derivatives)

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic systems due to the strategic positioning of their functional groups.

Pyran-containing systems: The synthesis of 2-amino-4H-pyran derivatives can be achieved through multicomponent reactions. For example, the reaction of an aldehyde, an active methylene (B1212753) compound like malononitrile, and a C-H acid in the presence of a catalyst can lead to the formation of pyran-containing systems. tandfonline.com While not a direct reaction of this compound, its derivatives with appropriate functionalities could participate in such cyclizations.

Benzothiazole scaffolds: Benzothiazole derivatives can be synthesized through the condensation of 2-aminothiophenols with various electrophiles. For example, the reaction of a substituted aniline (B41778) with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid can yield a 2-aminobenzothiazole (B30445) intermediate. This compound could potentially be converted to a derivative suitable for benzothiazole synthesis. For instance, reaction with a thiocyanating agent could introduce the necessary sulfur functionality.

Quinoline derivatives: The Friedländer annulation is a classic method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Derivatives of this compound, after appropriate functional group manipulation to introduce a carbonyl group ortho to the amine, could serve as substrates for this reaction.

Table 4: Heterocycle Formation Strategies

| Heterocycle | General Synthetic Approach | Potential Precursor from this compound | Reference |

| Pyran | Multicomponent reaction of an aldehyde, malononitrile, and a C-H acid | Derivatives with activated methylene groups | tandfonline.com |

| Benzothiazole | Condensation of a 2-aminothiophenol (B119425) derivative with an electrophile | Introduction of a thiol group ortho to the amine | |

| Quinoline | Friedländer annulation of a 2-aminoaryl ketone with an α-methylene carbonyl compound | Oxidation of the ester to an aldehyde and subsequent reaction | - |

Formation of Coordination Complexes with Metal Centers

The presence of nitrogen and oxygen donor atoms in this compound and its derivatives makes them potential ligands for the formation of coordination complexes with various metal centers. The amino group and the carbonyl oxygen of the ester group can act as coordination sites.

The synthesis of metal complexes often involves the reaction of a metal salt with the ligand in a suitable solvent. For example, Schiff base ligands derived from the condensation of o-aminobenzoic acid with aldehydes have been used to synthesize complexes with transition metals like Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). These complexes often exhibit interesting biological activities. Similarly, β-diketone ligands are known to form stable complexes with a wide range of metal ions.

Furthermore, tricarbonylchromium complexes of various substituted benzoic acid esters, including methyl N-methyl-2-aminobenzoate, have been synthesized. This suggests that this compound could also form a similar arene-metal complex where the chromium tricarbonyl moiety is coordinated to the benzene (B151609) ring.

Table 5: Potential Coordination Complexes

| Metal | Potential Ligand Derived from this compound | Expected Coordination Mode | Reference |

| Transition Metals (e.g., Cu, Ni, Co, Zn) | Schiff base derivative (from condensation with an aldehyde) | Bidentate (N, O) | |

| Chromium | This compound | Arene (η⁶-coordination to the benzene ring) |

Role As a Key Synthetic Intermediate in Advanced Organic Synthesis

Building Block for Selective Estrogen Receptor Modulators (SERMs) and Related Pharmacophores

Selective Estrogen Receptor Modulators (SERMs) are a critical class of therapeutic agents that exhibit tissue-specific estrogen receptor agonist or antagonist activity. The core structure of many non-steroidal SERMs features a multi-aryl scaffold connected to a basic side chain. Ethyl 2-amino-5-ethoxybenzoate serves as a valuable precursor for constructing key pharmacophoric elements of these molecules.

The substituted aminobenzoate framework is a common feature in various receptor modulators, including those targeting serotonin (B10506) (5-HT) receptors, which share structural similarities with SERM-related compounds. For instance, derivatives of 4-amino-2-methoxybenzoic acid have been extensively used to synthesize potent 5-HT4 receptor agonists and antagonists. acs.org The synthetic strategies employed in these cases are directly applicable to this compound. The amino group can be functionalized to introduce the characteristic basic amine side chain of SERMs, while the ester can be converted to other functional groups to modulate physicochemical properties.

The general synthetic utility is highlighted in the preparation of various aminobenzoic acid derivatives for medicinal chemistry applications, demonstrating the compound's role as a foundational scaffold. nih.govpreprints.org

Table 1: Potential Synthetic Transformations for SERM Pharmacophores

| Starting Material | Reagent/Condition | Intermediate/Product | Relevance to SERMs |

|---|---|---|---|

| This compound | 1. Acylation with chloroacetyl chloride2. Reaction with a secondary amine (e.g., piperidine) | Ethyl 2-(2-(piperidin-1-yl)acetamido)-5-ethoxybenzoate | Forms the basic side chain common in many SERMs. |

| This compound | Alkylation with a dihaloalkane (e.g., 1-bromo-2-chloroethane) | Ethyl 2-(2-chloroethylamino)-5-ethoxybenzoate | Key intermediate for attaching the terminal amine moiety. |

Precursor in the Synthesis of Quinolines and Other Nitrogen-Containing Heterocyclic Systems

Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic drugs, particularly antimalarials and antibiotics. wikipedia.org Several classical methods for quinoline (B57606) synthesis rely on the cyclization of aniline (B41778) derivatives. This compound, as a substituted aniline, is an ideal starting material for these reactions.

One of the most direct methods is the Combes quinoline synthesis , which involves the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.orgnih.goviipseries.org In this reaction, this compound would first react with a β-diketone, such as acetylacetone (B45752) (2,4-pentanedione), to form an enamine intermediate. Subsequent intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration, yields a polysubstituted quinoline. youtube.com The ethoxy and ethyl ester groups are retained on the final quinoline scaffold, providing points for further functionalization.

Table 2: Plausible Combes Synthesis of a Quinolone Derivative

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

This approach highlights the direct utility of this compound as a precursor for creating highly substituted heterocyclic systems that are of significant interest in medicinal chemistry. researchgate.net

Utility in Fragment-Based Drug Discovery and Scaffold Hopping Approaches

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") that bind to a biological target. This compound possesses ideal characteristics for inclusion in a fragment library. Its molecular weight is relatively low, and it contains a well-defined set of functional groups that can engage in various interactions with a protein target:

The aromatic ring can participate in π-stacking interactions.

The amino group is a potent hydrogen bond donor and a site for further chemical elaboration.

The ethoxy group provides a lipophilic interaction and acts as a hydrogen bond acceptor.

The ethyl ester is another hydrogen bond acceptor and can be readily modified (e.g., hydrolyzed to a carboxylic acid or converted to an amide) to explore structure-activity relationships.

In scaffold hopping , the core structure of a known active compound is replaced with a different scaffold to discover novel chemotypes with improved properties. The aminobenzoate core of this compound can serve as a starting point for such explorations. The key interaction points (the vectors of the amino, ethoxy, and ester groups) can be maintained while the central phenyl ring is replaced with other aromatic or non-aromatic rings (bioisosteres) to generate new lead compounds. This strategy is widely used to navigate patent landscapes and optimize pharmacokinetic profiles. wikipedia.org

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as a derivative of Ethyl 2-amino-5-ethoxybenzoate, and a biological target, typically a protein or nucleic acid.

The process involves placing the ligand into the binding site of the receptor and evaluating the fit using a scoring function, which estimates the binding free energy. A lower binding energy score typically indicates a more stable and favorable interaction. For instance, in a study on different bioactive compounds, molecular docking was used to evaluate interactions with receptors like cyclooxygenase-2 (COX-2). phcog.com The results showed that compounds with similar structures could exhibit significant binding affinity, primarily through hydrogen bonds and hydrophobic interactions. phcog.com

Table 1: Example Molecular Docking Scores for Ethyl 3,4,5-trihydroxybenzoate (B8703473) Against Target Receptors

| Ligand | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |

| Ethyl 3,4,5-trihydroxybenzoate | Superoxide Dismutase (SOD) | 1CB4 | -7.2 | HIS A:48, GLY A:141 |

| Ethyl 3,4,5-trihydroxybenzoate | Cyclooxygenase-2 (COX-2) | 4COX | -8.5 | TYR A:385, SER A:530 |

Note: The data in this table is for Ethyl 3,4,5-trihydroxybenzoate and is presented to illustrate the typical output of a molecular docking study. phcog.com

Quantum Mechanical Calculations for Electronic Structure, Charge Distribution, and Reactivity

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules with high accuracy. These methods can determine the electronic structure, charge distribution, and reactivity parameters of this compound. By solving the Schrödinger equation (or its approximations), QM calculations provide a detailed picture of electron density, molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map.

The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of electrostatic potential on the molecular surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is fundamental for understanding intermolecular interactions and reaction sites. For example, quantum chemical calculations on a related compound, Ethyl-2-amino-4-methyl thiophene-3-carboxylate, have been used to analyze its molecular structure and properties. semanticscholar.org

Table 2: Illustrative Quantum Chemical Properties for a Related Aminobenzoate Derivative

| Property | Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

Note: The data in this table is hypothetical and presented to illustrate the typical output of quantum mechanical calculations for a molecule similar in structure to this compound.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For a flexible molecule like this compound, which has several rotatable bonds, this analysis is key to understanding how it might adapt its shape to fit into a receptor's binding site.

Molecular Dynamics (MD) simulations extend this analysis by modeling the dynamic behavior of a molecule and its environment over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its surroundings (e.g., water). biorxiv.org These simulations can be used to assess the stability of a ligand-protein complex predicted by docking, showing how the interactions evolve over time. nih.govbiorxiv.org Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the molecule or protein. biorxiv.org

Prediction of Molecular Properties for Rational Compound Design

Rational compound design relies on the accurate prediction of molecular properties that influence a compound's pharmacokinetic profile, such as absorption, distribution, metabolism, and excretion (ADME). One of the most critical properties is lipophilicity, which describes a molecule's affinity for a lipid-like environment versus an aqueous one. nih.gov

Lipophilicity is typically expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD at a specific pH). It plays a significant role in membrane permeability and oral absorption. Computational models can predict these properties with increasing accuracy, using fragment-based methods or machine learning algorithms trained on large datasets of experimental values. nih.gov For this compound, predicting properties like lipophilicity, solubility, and polar surface area is essential for assessing its drug-likeness and guiding chemical modifications to optimize its interaction with biological environments.

Table 3: Predicted Physicochemical Properties for a Structurally Similar Compound (Ethyl 5-ethoxy-2-methylbenzoate)

| Property | Predicted Value | Method | Reference |

| Molecular Weight | 208.25 g/mol | PubChem 2.2 | nih.gov |

| XLogP3-AA (logP) | 2.8 | XLogP3 3.0 | nih.gov |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 | nih.gov |

| Rotatable Bond Count | 5 | Cactvs 3.4.8.18 | nih.gov |

| Topological Polar Surface Area | 35.5 Ų | Cactvs 3.4.8.18 | nih.gov |

Note: The data in this table is for Ethyl 5-ethoxy-2-methylbenzoate (CID 163198321), a compound structurally similar to this compound, as specific data for the target compound is not available. nih.gov

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions at the molecular level. By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and the associated activation energies. This information is crucial for understanding reaction pathways, predicting product formation, and optimizing reaction conditions.

For reactions involving derivatives of this compound, such as its synthesis or subsequent transformations, computational studies can clarify the step-by-step process. For example, a computational study on the gas-phase elimination reaction of a different ethyl carbamate (B1207046) derivative used high-level theory to confirm a cis-concerted elimination mechanism. researchgate.net The study calculated activation parameters and characterized the transition states, demonstrating excellent agreement with experimental data. researchgate.net Such computational approaches can distinguish between different possible mechanisms (e.g., concerted vs. stepwise) and provide a detailed understanding of the electronic changes that occur throughout the reaction.

Mechanistic Investigations of Biological Interactions in Vitro Studies

Enzyme Inhibition Mechanism Elucidation (e.g., DNA Gyrase, Histone Deacetylases)

The 2-aminobenzoate (B8764639) framework is a versatile starting point for the synthesis of molecules that can interact with critical bacterial and human enzymes. Investigations into related heterocyclic systems and derivatives have revealed mechanisms of inhibition against enzymes like DNA gyrase and histone deacetylases (HDACs).

DNA Gyrase Inhibition: Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival and a validated target for antibiotics. The 2-aminobenzoate scaffold is a precursor to the 2-aminobenzothiazole (B30445) moiety, which has been identified in a novel class of DNA gyrase inhibitors. These compounds typically act as ATP-competitive inhibitors, targeting the ATPase activity of the GyrB subunit. This inhibition prevents the enzyme from introducing negative supercoils into the DNA, thereby halting DNA replication and repair processes.

For example, a series of novel 2-aminobenzothiazole derivatives were synthesized and shown to possess dual inhibitory activity against both DNA gyrase and the homologous enzyme, topoisomerase IV. The most potent of these compounds demonstrated significant antimicrobial activity, particularly against multi-drug resistant strains such as MRSA.

| Compound | Target Enzyme | IC50 (µM) | Organism |

|---|---|---|---|

| Compound 4b | DNA Gyrase | 1.12 | S. aureus |

| Compound 4b | Topoisomerase IV | 2.45 | S. aureus |

| Compound 7a | DNA Gyrase | 1.54 | S. aureus |

| Compound 7a | Topoisomerase IV | 3.11 | S. aureus |

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. Their dysregulation is linked to various cancers, making them an important therapeutic target. uky.edu The general structure of an HDAC inhibitor includes a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme. The aminobenzoate scaffold has been incorporated into the cap group of novel HDAC inhibitors. For instance, photoswitchable HDAC inhibitors based on an azobenzene (B91143) scaffold have been developed from 4-aminobenzoate (B8803810) precursors. nih.gov These molecules can be activated by light to control their inhibitory activity spatially and temporally, offering a more targeted therapeutic approach. nih.gov The structure-activity relationship (SAR) of these inhibitors indicates that modifications on the aminobenzoate ring can significantly influence isoform selectivity and potency. nih.govnih.gov

Receptor Binding Affinities and Selectivity Profiling (e.g., Opioid Receptors, Adenosine (B11128) Receptors)

The anthranilic acid scaffold is present in molecules that can bind with high affinity and selectivity to various G protein-coupled receptors (GPCRs).

G Protein-Coupled Receptor 17 (GPR17): Recent studies have identified a novel class of antagonists for the orphan receptor GPR17, which is implicated in inflammatory diseases, based on an anthranilic acid structure. rsc.org Through systematic chemical modifications, compounds with high potency and selectivity for GPR17 were developed. Docking studies suggest that these antagonists bind within a site characterized by positively charged arginine residues and a lipophilic pocket. rsc.org The most potent compounds in this series exhibit nanomolar binding affinities. rsc.org

| Compound | Ki (nM) |

|---|---|

| PSB-22269 (Compound 52) | 8.91 |

| PSB-24040 (Compound 54) | 83.2 |

Opioid and Adenosine Receptors: While there is no direct evidence of Ethyl 2-amino-5-ethoxybenzoate binding to opioid or adenosine receptors, the broader class of anthranilates serves as a scaffold in medicinal chemistry. Ligands for these receptors are typically complex molecules where specific pharmacophoric features are required for high-affinity binding. For opioid receptors, key interactions often involve a protonated amine and a phenolic group. For adenosine receptors, the ribose and purine (B94841) moieties are critical for recognition. The simple 2-aminobenzoate structure lacks these specific features, suggesting it would likely not be a potent binder on its own. However, it could serve as a fragment or starting point for the synthesis of more complex molecules designed to interact with these receptor families.

Modulation of Cellular Pathways and Protein-Protein Interactions

Anthranilic acid derivatives have been shown to modulate cellular functions by directly interfering with key protein-protein interactions (PPIs). PPIs are fundamental to most cellular processes, and their inhibition is a growing area of therapeutic interest. nih.gov

Inhibition of Replication Protein A (RPA): Replication Protein A (RPA) is an essential protein complex involved in DNA replication and repair, and its function relies on interactions with other proteins. A high-throughput screen identified an anthranilic acid-based series of compounds as inhibitors of the PPIs mediated by the RPA70N domain. Through a structure-guided medicinal chemistry approach, these initial hits were optimized to yield a potent and cell-penetrant compound. This optimized molecule binds to the RPA70N domain with high affinity, effectively disrupting its ability to recruit partner proteins and thus inhibiting the DNA damage response pathway. This provides a clear example of how the anthranilate scaffold can serve as a basis for potent PPI inhibitors.

Furthermore, other studies have shown that 2-anilino benzoic acid derivatives can act as antiglycation agents, protecting against the formation of advanced glycation end-products (AGEs). nih.gov By inhibiting glycation, these compounds can ameliorate the downstream effects of AGEs, such as increased intracellular oxidative stress and diminished cell proliferation in hepatocytes. nih.gov

| Compound | Target Domain | Binding Affinity (Kd, nM) |

|---|---|---|

| Compound 20c | RPA70N | 812 |

Structure-Based Mechanisms of Antimicrobial Action (e.g., against specific microbial targets like trypanosomes)

The 2-aminobenzoate structure appears in compounds investigated for activity against protozoan parasites. Notably, oligoamides derived from 2-amino-5-ethoxybenzoate have been explored for their potential action against trypanosomes, the parasites responsible for African sleeping sickness.

The mechanism of action for many antitrypanosomal agents involves disrupting essential parasite-specific cellular processes. While the precise mechanism for the 2-amino-5-ethoxybenzoate oligoamides is not fully elucidated, many trypanocidal compounds containing amino functionalities exert their effect by targeting parasite membranes, key enzymes, or DNA.

Research into other small molecules has demonstrated the effectiveness of amino-containing scaffolds against Trypanosoma brucei. For example, semi-synthetic derivatives of bergenin (B1666849) and newly synthesized quinoline (B57606) carboxamides have shown potent activity, with some compounds exhibiting IC₅₀ values in the nanomolar and low micromolar range, significantly more potent than the control drug difluoromethylornithine. nih.gov This body of research supports the potential of the 2-amino group within the this compound structure as a key feature for antimicrobial activity against parasites like trypanosomes.

| Compound | Target Organism | IC50 (µM) |

|---|---|---|

| Bergenin Derivative 4c | T. brucei | 0.52 |

| Bergenin Derivative 4d | T. brucei | 0.50 |

| Quinoline Carboxamide 11n | T. brucei | 0.001 |

| Quinoline Carboxamide 11v | T. brucei | 0.001 |

| Difluoromethylornithine (Control) | T. brucei | 21.7 |

Future Research Directions in Synthetic and Chemical Biology

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the use of renewable resources, energy efficiency, and the minimization of hazardous waste. For a molecule like Ethyl 2-amino-5-ethoxybenzoate, which serves as a potential building block for more complex structures, the development of novel and sustainable synthetic routes is a critical research endeavor.

Current synthetic approaches to aminobenzoates often rely on traditional methods that may involve harsh reagents, multiple steps, and the generation of significant waste. Future research could explore several promising avenues to address these limitations:

Biocatalysis and Enzymatic Synthesis: The use of enzymes to catalyze specific reactions offers a highly selective and environmentally benign alternative to conventional chemical catalysts. Research could focus on identifying or engineering enzymes, such as aminotransferases or esterases, that can facilitate the synthesis of this compound or its precursors from renewable starting materials. This approach aligns with the principles of "white biotechnology," which leverages biological systems for chemical production.

Flow Chemistry and Process Intensification: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Developing a continuous-flow synthesis for this compound could lead to higher yields, reduced reaction times, and a smaller environmental footprint.

Catalytic C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthetic routes by avoiding the need for pre-functionalized starting materials. Research into catalytic systems, potentially using earth-abundant metals, for the direct amination or ethoxylation of a suitable benzoate (B1203000) precursor could represent a significant advancement in the sustainable synthesis of this compound.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Research Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable feedstocks. | Enzyme discovery and engineering, process optimization and scale-up. |

| Flow Chemistry | Improved safety and control, higher yields, potential for automation. | Reactor design, catalyst immobilization, handling of solids in flow. |

| C-H Functionalization | Atom economy, reduced number of synthetic steps. | Catalyst development, regioselectivity control, substrate scope. |

Application in Combinatorial Chemistry and Automated High-Throughput Synthesis Platforms

The structure of this compound, featuring a primary amine and an ester group on a substituted benzene (B151609) ring, makes it an ideal scaffold for combinatorial chemistry. This technique allows for the rapid synthesis of large libraries of related compounds, which can then be screened for biological activity.

Future research in this area could focus on:

Scaffold Decoration: The amino and ester functionalities of this compound provide two points for diversification. The amino group can be readily acylated, alkylated, or used in the formation of various heterocyclic rings. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This "scaffold decoration" approach can generate a vast chemical space for exploration.

Integration with Automated Synthesis Platforms: The development of automated synthesis platforms has revolutionized the drug discovery process by enabling the rapid and systematic synthesis of compound libraries. This compound is well-suited for integration into such platforms due to its reactivity and the potential for straightforward purification of its derivatives. This would facilitate the generation of large and diverse libraries for high-throughput screening.

Table 2: Potential Diversification Reactions for this compound in Combinatorial Synthesis

| Reaction Site | Reaction Type | Potential Reagents | Resulting Functional Group |

| Amino Group | Acylation | Acid chlorides, anhydrides | Amide |

| Amino Group | Reductive Amination | Aldehydes, ketones | Secondary/Tertiary Amine |

| Amino Group | Heterocycle Formation | Diketoesters, etc. | Quinolones, etc. |

| Ester Group | Amidation (post-hydrolysis) | Diverse amines | Amide |

Exploration of Undiscovered Pharmacological Targets Based on Mechanistic Insights

While the specific pharmacological profile of this compound itself is not well-established, its structural relationship to known bioactive molecules suggests that its derivatives could interact with a range of biological targets. The anthranilate core is a "privileged scaffold" found in numerous pharmaceuticals.

Future research should focus on synthesizing libraries of derivatives and screening them against a wide array of biological targets to uncover novel therapeutic applications. Potential areas of interest include:

Ion Channel Modulation: Anthranilic acid derivatives are known to modulate the activity of various ion channels. Derivatives of this compound could be investigated for their effects on channels involved in pain, inflammation, and cardiovascular diseases.

Enzyme Inhibition: The scaffold could be elaborated to design inhibitors of specific enzymes implicated in disease. For example, by incorporating appropriate pharmacophores, derivatives could be targeted towards kinases, proteases, or metabolic enzymes.

Receptor Agonism/Antagonism: The aminobenzoate structure can serve as a starting point for the development of ligands for various G-protein coupled receptors (GPCRs) or nuclear receptors.

A systematic approach involving high-throughput screening of a diverse library of this compound derivatives, followed by detailed mechanistic studies of the "hit" compounds, will be crucial for identifying novel and druggable targets.

Integration into Chemical Biology Tool Development for Probing Biological Systems

Chemical biology relies on the use of small molecules to study and manipulate biological processes in living systems. The adaptable structure of this compound makes it a promising candidate for the development of novel chemical probes.

Future research in this domain could involve:

Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, it may be possible to develop probes for imaging specific cellular components or processes. The inherent properties of the scaffold could be tuned to influence the photophysical properties of the resulting probe.

Affinity-Based Probes: The scaffold could be functionalized with a reactive group to create affinity-based probes for identifying the protein targets of bioactive derivatives. This involves covalently labeling the target protein, which can then be identified using proteomic techniques.

Photoaffinity Probes: Incorporation of a photo-activatable group would allow for the development of photoaffinity probes. These tools are particularly useful for studying ligand-receptor interactions in their native environment.

The development of such chemical tools derived from this compound would not only advance our understanding of fundamental biological processes but also aid in the validation of new drug targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Ethyl 2-amino-5-ethoxybenzoate, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with nitro precursor synthesis (e.g., nitration of ethyl 5-ethoxybenzoate) followed by reduction of the nitro group to an amine. Tin(II) chloride in ethyl acetate under acidic conditions is a proven reducing agent for analogous compounds .

- Step 2 : Optimize solvent systems (e.g., ethyl acetate or THF) and temperature (40–60°C) to minimize side reactions.

- Key Factors : Catalytic efficiency (e.g., transition-metal catalysts for cross-coupling) and steric/electronic effects of substituents significantly impact regioselectivity and yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Analytical Framework :

- NMR : Prioritize H and C NMR for amine proton identification (δ 5.0–6.0 ppm) and ester carbonyl signals (δ 165–175 ppm).

- IR Spectroscopy : Focus on N–H stretching (3300–3500 cm) and ester C=O (1700–1750 cm).

- Mass Spectrometry : Use HRMS to confirm molecular ion peaks and fragmentation patterns specific to ethoxy and amino substituents .

Q. What solubility properties should be considered when designing experiments with this compound?

- Experimental Design :

- Test polar aprotic solvents (DMSO, DMF) for dissolution, as amino and ethoxy groups enhance polarity.

- For crystallization, use ethanol/water mixtures to exploit temperature-dependent solubility gradients .

Advanced Research Questions

Q. How can computational modeling predict reactivity patterns in this compound derivatives?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions, identifying nucleophilic (amine group) and electrophilic (ester carbonyl) sites.

- Validate models against experimental data (e.g., Hammett constants for substituent effects) .

Q. What strategies are employed to analyze conflicting crystallographic and NMR data in this compound derivatives?

- Conflict Resolution :

- Cross-validate X-ray diffraction data (e.g., CCDC 1901024 ) with dynamic NMR studies to assess conformational flexibility.

- Use SHELXL refinement for crystallographic discrepancies and variable-temperature NMR to resolve tautomeric equilibria .

Q. How does the electronic nature of substituents influence the regioselectivity in electrophilic substitution reactions of this compound?

- Mechanistic Insight :

- Amino groups act as strong ortho/para-directors, while ethoxy groups exhibit meta-directing effects due to resonance withdrawal.

- Experimental example: Bromination preferentially occurs at the para position relative to the amino group, as observed in ethyl 2-amino-5-iodobenzoate analogs .

Q. What experimental controls are critical when studying the biological activity of this compound in enzyme inhibition assays?

- Best Practices :

- Include positive controls (e.g., known kinase inhibitors) and negative controls (solvent-only samples).

- Monitor pH stability (6.5–7.5) to prevent ester hydrolysis during incubation .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies between theoretical and experimental melting points in synthesized derivatives?

- Troubleshooting :

- Purify samples via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove impurities affecting melting ranges.

- Compare DSC (differential scanning calorimetry) thermograms with literature values for polymorph identification .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies of this compound?

- Statistical Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.